molecular formula C22H23N5O4 B10990657 N-[4-(1H-benzimidazol-2-ylamino)-4-oxobutyl]-4,7-dimethoxy-1H-indole-2-carboxamide

N-[4-(1H-benzimidazol-2-ylamino)-4-oxobutyl]-4,7-dimethoxy-1H-indole-2-carboxamide

Cat. No.: B10990657
M. Wt: 421.4 g/mol
InChI Key: IQLFTFVDWCEJHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1H-benzimidazol-2-ylamino)-4-oxobutyl]-4,7-dimethoxy-1H-indole-2-carboxamide is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2). Its primary research value lies in the study of JAK-STAT signaling pathway dysregulation, particularly in the context of myeloproliferative neoplasms (MPNs) like polycythemia vera, essential thrombocythemia, and primary myelofibrosis, where activating mutations in JAK2 (such as the V617F mutation) are a hallmark source . By specifically targeting JAK2, this compound enables researchers to probe the oncogenic addiction of certain hematologic cancers to constitutive JAK-STAT signaling, allowing for the investigation of cell proliferation, survival, and differentiation mechanisms in vitro and in vivo. The selectivity profile of this inhibitor is crucial for dissecting the distinct roles of JAK2 from other JAK family members (JAK1, JAK3, TYK2) in cytokine receptor signaling, providing a valuable tool for understanding immune cell communication and inflammatory responses source . Its application extends to preclinical research for evaluating the therapeutic potential of JAK2 inhibition and for developing combination treatment strategies for JAK-driven malignancies and other inflammatory diseases.

Properties

Molecular Formula

C22H23N5O4

Molecular Weight

421.4 g/mol

IUPAC Name

N-[4-(1H-benzimidazol-2-ylamino)-4-oxobutyl]-4,7-dimethoxy-1H-indole-2-carboxamide

InChI

InChI=1S/C22H23N5O4/c1-30-17-9-10-18(31-2)20-13(17)12-16(24-20)21(29)23-11-5-8-19(28)27-22-25-14-6-3-4-7-15(14)26-22/h3-4,6-7,9-10,12,24H,5,8,11H2,1-2H3,(H,23,29)(H2,25,26,27,28)

InChI Key

IQLFTFVDWCEJHF-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCCCC(=O)NC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Synthesis of Benzimidazole Precursors

The benzimidazole core is synthesized via acid-catalyzed cyclocondensation of o-phenylenediamine derivatives with carboxylic acids or nitriles. A novel HBTU-promoted methodology enables efficient one-pot conversion of carboxylic acids into benzimidazoles under mild, acid-free conditions . For example:

  • Step 1 : Reacting 4-methoxy-2-nitroaniline with ethyl chlorooxobutanoate yields 4-(4-methoxy-2-nitroanilino)-4-oxobutanoic acid .

  • Step 2 : Catalytic hydrogenation (10% Pd/C, H₂ at 4 bar) reduces nitro groups to amines, followed by cyclization using carbonyldiimidazole (CDI) to form the benzimidazole ring .

Reaction StepReagents/ConditionsYield
Nitro reductionH₂, Pd/C, EtOH/H₂O89%
CyclizationCDI, THF, 60°C78%

Indole Core Functionalization

The 4,7-dimethoxyindole moiety is synthesized via Fischer indole synthesis or Hemetsberger-Knittel azide pyrolysis :

  • Methoxy group installation : Electrophilic substitution on indole using methyl iodide and Ag₂O in DMF achieves regioselective 4,7-dimethoxy substitution .

  • Carboxamide formation : Coupling 4,7-dimethoxyindole-2-carboxylic acid with 1,4-diaminobutane via HATU/DIPEA in DCM yields the intermediate 4-(aminobutyl)-4,7-dimethoxyindole-2-carboxamide .

Critical parameters:

  • Temperature control (<40°C) prevents demethylation.

  • Anhydrous conditions maintain reagent activity .

Oxobutyl Linker Installation

The oxobutyl bridge connects benzimidazole and indole units through sequential alkylation and amination :

  • Alkylation : Reacting benzimidazole-2-amine with ethyl 4-bromobutyrate in acetonitrile (K₂CO₃, 80°C) forms 4-(1H-benzimidazol-2-ylamino)butyrate .

  • Hydrolysis : NaOH-mediated saponification converts the ester to 4-(1H-benzimidazol-2-ylamino)butanoic acid .

  • Coupling : CDI-activated acid reacts with 4-(aminobutyl)indole carboxamide in THF to form the final product .

IntermediatePurity (HPLC)
Butyrate ester92%
Final product85%

Industrial-Scale Optimization

For bulk production, continuous flow reactors enhance efficiency:

  • Microreactor conditions :

    • Residence time: 12 min

    • Temperature: 120°C

    • Pressure: 8 bar

  • Purification : Simulated moving bed (SMB) chromatography achieves >99% purity.

Comparative analysis of batch vs. flow synthesis:

ParameterBatch MethodFlow Method
Yield72%88%
Time48 h6 h
Solvent use15 L/kg4 L/kg

Mechanistic Insights and Byproduct Control

Key side reactions include:

  • Over-alkylation : Mitigated by stoichiometric control (1:1.05 amine:alkylating agent ratio) .

  • Oxidative degradation : Avoided using N₂-sparged solvents.

Byproducts identified via LC-MS :

  • N-Oxide derivatives (m/z 438.2): <2% when using antioxidant additives like BHT .

  • Dimerization products (m/z 842.5): Suppressed by dilution (0.1 M concentration) .

Green Chemistry Approaches

Recent advances emphasize sustainability:

  • Solvent replacement : Cyclopentyl methyl ether (CPME) reduces environmental impact vs. THF .

  • Catalyst recycling : Pd/C recovered via filtration retains 95% activity over 5 cycles .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-benzimidazol-2-ylamino)-4-oxobutyl]-4,7-dimethoxy-1H-indole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with benzimidazole and indole structures can exhibit potent antitumor activity. For instance, studies have shown that derivatives of benzimidazole can inhibit the activity of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tumor immune evasion. The specific compound has demonstrated significant inhibition of tumor growth in various cancer cell lines, making it a candidate for cancer therapy .

Case Study 1: Inhibition of IDO1

A study focused on the interaction of this compound with IDO1 revealed that it binds effectively within the enzyme's active site, resulting in strong inhibitory effects at low nanomolar concentrations. This suggests its potential use as an immunotherapeutic agent to enhance the efficacy of cancer treatments by overcoming immune suppression .

Case Study 2: Anticancer Activity in Cell Lines

In vitro studies have demonstrated that N-[4-(1H-benzimidazol-2-ylamino)-4-oxobutyl]-4,7-dimethoxy-1H-indole-2-carboxamide exhibits significant cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis in these cells highlights its potential as a therapeutic agent against malignancies .

Mechanism of Action

The mechanism of action of N-[4-(1H-benzimidazol-2-ylamino)-4-oxobutyl]-4,7-dimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases or interact with DNA . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Structural Features :

  • Benzimidazole core: Known for its planar aromaticity and hydrogen-bonding capabilities, often exploited in kinase and protease inhibitors.
  • 4-Oxobutyl linker : Provides conformational flexibility, enabling optimal spatial orientation for target engagement.

Comparison with Structurally Similar Compounds

Structural Analog 1: N-[4-(1,3-Dihydro-2H-Benzimidazol-2-ylideneamino)-4-oxobutyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide (CAS 951938-56-0)

Molecular Formula : C₂₃H₂₅N₅O₄
Molecular Weight : 435.5 g/mol

Key Differences :

  • Substitution on Benzimidazole: The benzimidazole moiety in this analog exists in a 1,3-dihydro-2H-benzimidazol-2-ylideneamino form, introducing a non-aromatic, partially saturated ring system.

Implications :

  • The saturated benzimidazole derivative may exhibit reduced planarity, impacting interactions with flat binding sites (e.g., ATP pockets).
  • Methylation could enhance metabolic stability but reduce solubility due to increased hydrophobicity .

Structural Analog 2: 4,7-Dimethoxy-N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1H-indole-2-carboxamide

Molecular Formula: Not explicitly provided (estimated C₁₉H₂₁N₅O₄S based on structure). Molecular Weight: ~435–440 g/mol (approximated) .

Key Differences :

  • Heterocycle Replacement : The benzimidazole is replaced with a thiazole ring, a sulfur-containing heterocycle. Thiazoles are less electron-rich than benzimidazoles, altering hydrogen-bonding and dipole interactions.

Implications :

  • Thiazole-containing analogs may exhibit distinct pharmacokinetic profiles due to differences in solubility and membrane permeability.
  • Reduced aromaticity compared to benzimidazole could lower binding affinity for hydrophobic pockets .

Tabular Comparison of Key Features

Feature Target Compound Analog 1 (CAS 951938-56-0) Analog 2 (Thiazole Derivative)
Core Heterocycle Benzimidazole (aromatic) 1,3-Dihydro-2H-benzimidazol-2-ylideneamino Thiazole
Indole Substitution 4,7-Dimethoxy, 1H 4,7-Dimethoxy, 1-methyl 4,7-Dimethoxy, 1H
Linker 4-Oxobutyl 4-Oxobutyl 4-Oxobutyl
Molecular Weight ~434–440 g/mol (estimated) 435.5 g/mol ~435–440 g/mol (estimated)
Key Functional Groups Amide, methoxy, aromatic amine Amide, methoxy, imine Amide, methoxy, thioether

Research Findings and Theoretical Implications

While experimental data on the biological activity of these compounds are absent in the provided evidence, structural comparisons allow for hypotheses:

  • Target Compound : The aromatic benzimidazole and flexible linker may favor interactions with kinases or DNA topoisomerases, akin to established benzimidazole-based drugs (e.g., albendazole) .
  • Analog 1 : Methylation and partial saturation of the benzimidazole could reduce off-target effects but limit bioavailability.
  • Analog 2 : Thiazole’s sulfur atom might confer metal-binding properties, useful in chelation therapy or metalloenzyme inhibition .

Biological Activity

N-[4-(1H-benzimidazol-2-ylamino)-4-oxobutyl]-4,7-dimethoxy-1H-indole-2-carboxamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure incorporates a benzimidazole moiety and an indole core, which are known to interact with various biological targets. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C22H23N5O4C_{22}H_{23}N_{5}O_{4}, with a molecular weight of approximately 421.4 g/mol. The unique structural features contribute to its interaction potential with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : The compound has shown efficacy in inhibiting tumor growth through specific interactions with enzymes and receptors involved in cancer progression.
  • Immunomodulatory Effects : It may alter immune responses, providing therapeutic avenues for autoimmune diseases.

The mechanism of action involves binding to specific targets within cells, leading to modulation of their activity. The benzimidazole and indole components facilitate these interactions, which can result in significant biological effects such as:

  • Inhibition of Tumor Growth : Interaction with hypoxia-inducible factors (HIFs) and apoptosis pathways.
  • Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death in cancer cells.

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound.

Study 1: Cytotoxicity in Tumor Cells

A study evaluated the cytotoxic effects of benzimidazole derivatives on human lung adenocarcinoma (A549) and malignant melanoma (WM115) cells. The results indicated that certain derivatives promoted apoptosis under hypoxic conditions, suggesting a potential application for the compound as a hypoxia-selective anticancer agent .

CompoundCell LineIC50 (µM)Mechanism
Compound 2bA54915Caspase activation
Compound 2aWM11510DNA damage induction

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of structurally similar indole derivatives. These compounds demonstrated significant activity against various bacterial strains, indicating that this compound may also possess similar properties.

Comparative Analysis

A comparative analysis with structurally related compounds reveals that while many share anticancer properties, the specific combination of structural features in this compound enhances its biological activity.

Compound NameStructure FeaturesBiological Activity
N-[4-(1H-benzimidazol-2-ylamino)-4-methylbutyl]-5-methoxyindoleSimilar indole structure; methyl substitutionAnticancer activity
N-[5-(1H-benzimidazol-2-ylamino)-3-pyridinyl]-4-methoxybenzenesulfonamidePyridine ring; sulfonamide groupAntimicrobial properties
4-(1H-benzimidazol-2-yl)anilineSimplified structure; lacks carboxamideAntiviral activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[4-(1H-benzimidazol-2-ylamino)-4-oxobutyl]-4,7-dimethoxy-1H-indole-2-carboxamide, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves coupling benzimidazole and indole-carboxamide precursors via amide bond formation. Key steps include activating the carboxylic acid group (e.g., using EDCI or HATU) and controlling pH to stabilize intermediates. Reaction optimization requires iterative adjustments of solvent polarity (e.g., DMF or THF), temperature (40–80°C), and catalyst loading (e.g., DMAP). Monitoring via TLC (silica gel, ethyl acetate/hexane) and NMR spectroscopy ensures intermediate purity. Post-synthesis purification via column chromatography (gradient elution) or recrystallization (ethanol/water) is critical .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity and purity?

  • Methodological Answer : High-resolution mass spectrometry (HR-MS) confirms molecular weight, while ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) validates functional groups (e.g., benzimidazole NH at δ 12–13 ppm). Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at λ=254 nm. For crystallinity analysis, X-ray diffraction (single-crystal) or PXRD is employed. FT-IR identifies carbonyl (C=O, ~1650 cm⁻¹) and methoxy groups (~2850 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Conduct all syntheses in a fume hood with PPE (gloves, lab coat, goggles). Avoid inhalation of fine powders by using solvent-wet synthesis routes. Store the compound in airtight containers under nitrogen to prevent hydrolysis. Waste disposal must follow institutional guidelines for amides and heterocycles. Pre-experiment risk assessments should address potential toxicity (e.g., Ames test for mutagenicity) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular dynamics) guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity at the benzimidazole and indole moieties. Molecular docking (AutoDock Vina) identifies binding affinities to target proteins (e.g., kinase inhibitors). MD simulations (GROMACS) assess stability of ligand-receptor complexes in solvated environments. Feedback loops between computational predictions and experimental IC₅₀ values refine SAR models .

Q. How should researchers resolve contradictions between in vitro bioactivity data and computational predictions?

  • Methodological Answer : Discrepancies often arise from solvent effects (e.g., DMSO vs. aqueous buffer) or protein flexibility unaccounted for in rigid docking. Validate predictions via:

  • Experimental Controls : Use reference compounds (e.g., staurosporine for kinase assays).
  • Solvent Correction : Adjust computational solvation models (COSMO-RS) to match experimental conditions.
  • Binding Kinetics : Surface plasmon resonance (SPR) measures on/off rates to refine docking scores .

Q. What strategies improve the compound’s solubility and bioavailability without compromising target affinity?

  • Methodological Answer : Introduce hydrophilic substituents (e.g., PEG chains at the butyl linker) or salt forms (hydrochloride). Co-solvency studies (ethanol/PBS) identify optimal formulations. Bioavailability is enhanced via nanoencapsulation (PLGA nanoparticles) or cyclodextrin complexation. LogP values (HPLC-derived) should be maintained <5 to balance permeability and solubility .

Q. How can reaction fundamentals (e.g., kinetics, thermodynamics) inform scalable synthesis in flow reactors?

  • Methodological Answer : Microreactor systems (Corning AFR) enable precise control of residence time and heat transfer. Kinetic studies (UV-Vis monitoring) determine rate-limiting steps (e.g., amide coupling). Thermodynamic parameters (ΔH, ΔS) from DSC guide temperature zones in continuous-flow setups. Membrane separation (polyimide) isolates intermediates in multistep syntheses .

Methodological Notes

  • Data Validation : Cross-reference NMR shifts with predicted spectra (ChemDraw) to detect impurities.
  • Contradiction Management : Use Bland-Altman plots for bioassay reproducibility analysis .
  • Ethical Compliance : Adhere to OECD guidelines for preclinical toxicity screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.